molecular formula C9H10O2 B181350 3,4-Dimethylbenzoic acid CAS No. 619-04-5

3,4-Dimethylbenzoic acid

Cat. No.: B181350
CAS No.: 619-04-5
M. Wt: 150.17 g/mol
InChI Key: OPVAJFQBSDUNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylbenzoic acid is an organic compound with the molecular formula C9H10O2. It is a derivative of benzoic acid, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is also known by other names such as 1-carboxy-3,4-dimethylbenzene and 3,4-dimethylbenzene carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylbenzoic acid can be synthesized through various methods. One common method involves the oxidation of 3,4-dimethyltoluene using potassium permanganate (KMnO4) in an alkaline medium. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from ethanol or water .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic oxidation processes. These processes involve the use of catalysts such as cobalt or manganese salts to facilitate the oxidation of 3,4-dimethyltoluene. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

3,4-Dimethylbenzoic acid can be compared with other dimethylbenzoic acids, such as:

Uniqueness

The unique positioning of the methyl groups in this compound imparts distinct chemical and physical properties, such as its melting point, boiling point, and reactivity. These properties make it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVAJFQBSDUNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060693
Record name 3,4-Dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dimethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.129 mg/mL
Record name 3,4-Dimethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

619-04-5
Record name 3,4-Dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4-Dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2TCZ088AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Dimethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 °C
Record name 3,4-Dimethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

FIG. 9 demonstrates the formation of 3,4-dimethylbenzyl alcohol commenced immediately. The formation of 3,4-dimethylbenzaldehyde commenced after 2 hours. 11 hours after starting the fed-batch culture, another 1% (v/v) of pseudocumene was added. However, only some of this substrate was now converted. The end concentration of 3,4-dimethylbenzylaldehyde was 113 mM. When the biotransformation was stopped, the pseudocumene and 3,4-dimethylbenzyl alcohol concentrations were 65 mM. Virtually no 3,4-dimethylbenzoic acid was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3,4-dimethylbenzylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylbenzoic acid
Reactant of Route 2
3,4-Dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3,4-Dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3,4-Dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3,4-Dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3,4-Dimethylbenzoic acid
Customer
Q & A

A: While some research suggests 3,4-Dimethylbenzoic acid can repress Salmonella virulence gene expression and host cell invasion in vitro [], its exact mechanism of action and downstream effects are not fully elucidated in the provided research. Further studies are needed to understand its specific interactions within biological systems.

ANone: this compound is an aromatic carboxylic acid.

  • Spectroscopic data: Characterization commonly involves techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For specific spectroscopic data, refer to individual research papers [, , , , ].

ANone: The provided research does not focus on the material compatibility and stability of this compound under various conditions. This aspect would require further investigation.

ANone: The provided research does not describe catalytic properties for this compound. It is primarily investigated as a metabolite and a potential bioactive molecule.

A: While the provided research doesn't detail specific computational studies, such methods could be applied to investigate this compound. Potential applications include studying its interaction with biological targets and predicting its properties [].

ANone: Information regarding the stability of this compound under various conditions and formulation strategies is not detailed in the provided research.

ANone: The provided research primarily focuses on the compound's metabolic and potential biological activities. Specific information on SHE regulations and compliance requires further investigation.

A: Research indicates that this compound is a metabolite of pseudocumene. Studies in rats have shown its presence in lung, kidney, liver, and urine following inhalation exposure, suggesting absorption and distribution [, ]. Detailed information on its ADME profile (absorption, distribution, metabolism, excretion) and in vivo activity requires further research.

ANone: The provided research does not offer information on resistance mechanisms or cross-resistance related to this compound. Further studies are needed to explore these aspects.

ANone: The research primarily focuses on its metabolic and potential biological activities. A comprehensive safety profile, including potential long-term effects, would require dedicated toxicological studies.

ANone: The provided research focuses mainly on this compound's metabolic pathways, identification in various matrices, and potential biological activity against Salmonella. More specialized topics such as drug delivery, biomarker development, environmental impact, and other aspects you listed are not covered in these studies.

A: While the research doesn't offer a historical overview, this compound has been studied in the context of microbial metabolism of aromatic compounds like pseudocumene, representing a milestone in understanding these pathways [, , ].

A: Research on this compound spans disciplines like microbiology, analytical chemistry, and biochemistry. Understanding its role as a microbial metabolite and its potential biological effects requires interdisciplinary collaboration [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.